(5-Bromopyridin-2-yl)methanamine
CAS No.: 173999-23-0
Cat. No.: VC0064607
Molecular Formula: C6H7BrN2
Molecular Weight: 187.04
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 173999-23-0 |
|---|---|
| Molecular Formula | C6H7BrN2 |
| Molecular Weight | 187.04 |
| IUPAC Name | (5-bromopyridin-2-yl)methanamine |
| Standard InChI | InChI=1S/C6H7BrN2/c7-5-1-2-6(3-8)9-4-5/h1-2,4H,3,8H2 |
| Standard InChI Key | AUIXMWKVLPXKGC-UHFFFAOYSA-N |
| SMILES | C1=CC(=NC=C1Br)CN |
Introduction
Chemical Structure and Basic Properties
(5-Bromopyridin-2-yl)methanamine represents a functionalized pyridine derivative characterized by its bromine atom at the 5-position and an aminomethyl group at the 2-position. This combination of functional groups creates a molecule with rich chemical reactivity potential, particularly for further synthetic modifications.
Structural Identification
The compound is known by several synonyms in scientific literature, including (5-Bromopyridin-2-yl)methylamine and 2-(Aminomethyl)-5-bromopyridine . It is identified by the CAS Registry Number 173999-23-0, which serves as its unique identifier in chemical databases and literature . Its MDL number is recorded as MFCD06213858, providing another standard identification parameter used in chemical information systems .
Physical and Chemical Properties
The physical and chemical properties of (5-Bromopyridin-2-yl)methanamine are crucial for understanding its behavior in synthetic reactions and for proper handling in laboratory settings. Table 1 summarizes the key properties of this compound:
The compound also exists in its hydrochloride salt form, which has different properties as outlined in Table 2:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₆H₈BrClN₂ | |
| Molecular Weight | 223.498 g/mol | |
| CAS Number | 1241911-26-1 |
Synthetic Applications
(5-Bromopyridin-2-yl)methanamine has emerged as an important building block in organic synthesis, particularly in the development of pharmaceutical compounds. Its structural features make it especially valuable in various synthetic pathways leading to potential therapeutic agents.
Pyrazolo[1,5-a]pyrimidine Derivatives Synthesis
One of the most significant applications of this compound is in the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, which have shown promising antimycobacterial activity. In particular, it has been used in the preparation of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines .
In a detailed synthetic pathway described in the literature, (5-Bromopyridin-2-yl)methanamine undergoes a displacement reaction with compound 10h (a 7-chloride derivative) to yield compound 78. This intermediate is subsequently used in Sonogashira coupling with dimethylprop-2-ynamine to produce compound 55, which can be further hydrogenated to give compound 56 . This synthetic route demonstrates the compound's utility in creating complex heterocyclic structures with potential medicinal applications.
Role in Catalysis and Cross-Coupling Reactions
The bromine atom in (5-Bromopyridin-2-yl)methanamine makes it particularly useful in cross-coupling reactions, which are essential tools in modern organic synthesis. The compound serves as a valuable intermediate in Suzuki-Miyaura and Buchwald-Hartwig couplings, reactions that are widely employed in pharmaceutical research and development .
These cross-coupling capabilities enable chemists to construct complex molecular architectures by forming carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. This feature is especially important in medicinal chemistry, where the ability to create diverse molecular libraries for biological screening is paramount.
Pharmaceutical Research Applications
The unique structural features of (5-Bromopyridin-2-yl)methanamine have positioned it as a compound of interest in various areas of pharmaceutical research, particularly in the development of antimicrobial agents and enzyme inhibitors.
Antimycobacterial Research
(5-Bromopyridin-2-yl)methanamine has been employed in the synthesis of compounds with potential activity against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. Research has shown that pyrazolo[1,5-a]pyrimidine derivatives, synthesized using this compound, exhibit significant antimycobacterial activity .
The structure-activity relationship studies involving these derivatives have revealed that compounds containing a 3-(4-fluoro)phenyl group along with various 5-alkyl, 5-aryl, and 5-heteroaryl substituents demonstrate potent inhibition of M.tb growth in vitro. Some of these compounds have also shown favorable properties regarding hERG liability and liver microsomal stability, making them promising candidates for tuberculosis treatment .
Enzyme Inhibitor Development
Another important application of (5-Bromopyridin-2-yl)methanamine is in the development of enzyme inhibitors. It has been used in the synthesis of mitochondrial branched-chain aminotransferase (BCATm) inhibitors, as documented in research focused on metabolic disorders .
In one reported synthetic procedure, (5-bromopyridin-2-yl)methanamine (780 mg, 4.17 mmol) was heated under reflux in ethanol under nitrogen, leading to intermediates used in the development of compounds that could significantly raise the circulating levels of branched-chain amino acids leucine, isoleucine, and valine in acute studies .
Structure-Activity Relationships
Research involving compounds synthesized from (5-Bromopyridin-2-yl)methanamine has yielded valuable insights into structure-activity relationships, particularly in the context of antimycobacterial agents.
Key Structural Features for Biological Activity
Studies on pyrazolo[1,5-a]pyrimidine derivatives synthesized using (5-Bromopyridin-2-yl)methanamine have identified several structural elements critical for optimal biological activity. For instance, the presence of a 4-F or 4-OMe substituent on the 3-phenyl ring significantly enhances potency in both Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) assays for antimycobacterial activity .
Conversely, compounds with ortho substituents on the phenyl ring show reduced activity, possibly due to unfavorable changes in the torsion angle between the pendant aryl group and the pyrazolopyrimidine core. This suggests that steric factors play a crucial role in determining the biological activity of these compounds .
Effect of Substitution Patterns
Further research has demonstrated that the nature and position of substituents on the 5-phenyl ring also significantly impact antimycobacterial activity. Compounds with no 5-substituent or with linear saturated and unsaturated alkyl/alkenyl groups maintain good in vitro anti-mycobacterial activities, with Minimal Inhibitory Concentration (MIC) values ranging from 0.2 to 1.5 μg/mL .
Additionally, studies on 2-(substituted phenyl) analogues indicate that only very small substituents (such as fluorine) are tolerated at the 2-position of the phenyl ring. Bulky substituents at this position may induce unfavorable conformational changes that reduce biological activity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume